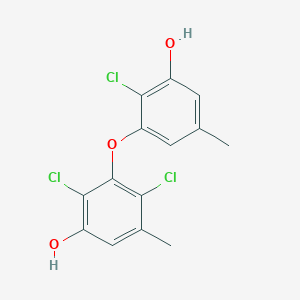
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is a synthetic organic compound It is characterized by its complex aromatic structure, which includes multiple chlorine and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol typically involves multiple steps, including halogenation, hydroxylation, and etherification reactions The starting materials are usually simpler aromatic compounds that undergo chlorination to introduce chlorine atoms at specific positions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and catalysts) are optimized for maximum yield and purity. The process would include steps for purification and isolation of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions. The molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzoic acid: Contains similar functional groups but with a different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution patterns.
Uniqueness
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is unique due to its specific arrangement of chlorine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications
特性
CAS番号 |
144429-63-0 |
|---|---|
分子式 |
C14H11Cl3O3 |
分子量 |
333.6 g/mol |
IUPAC名 |
2,4-dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol |
InChI |
InChI=1S/C14H11Cl3O3/c1-6-3-8(18)12(16)10(4-6)20-14-11(15)7(2)5-9(19)13(14)17/h3-5,18-19H,1-2H3 |
InChIキー |
QPVDWOREWKDUHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=CC(=C2Cl)O)C)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
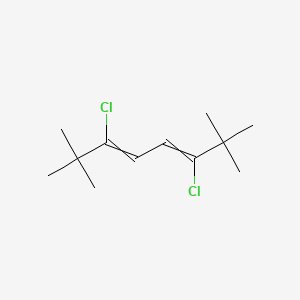

![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
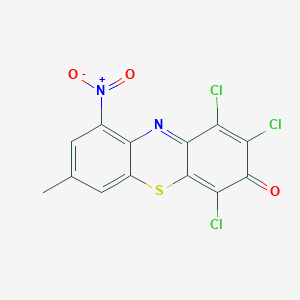

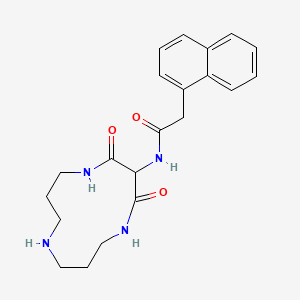
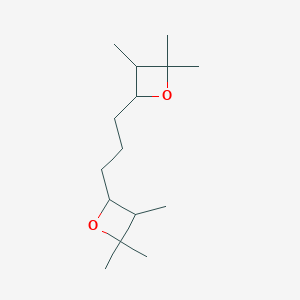
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

